N-[2-[5-(butanoylamino)-1-methylbenzimidazol-2-yl]ethyl]benzamide
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Overview
Description
N-[2-(5-BUTANAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring system substituted with butanamido and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-BUTANAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-BUTANAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(5-BUTANAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological assays and studies due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(5-BUTANAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-BUTANAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOPENTANECARBOXAMIDE: This compound shares a similar core structure but differs in the substituents attached to the benzimidazole ring.
N-[2-(5-BUTANAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE: Another similar compound with variations in the substituents, leading to different chemical and biological properties.
Uniqueness
N-[2-(5-BUTANAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H24N4O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-[5-(butanoylamino)-1-methylbenzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C21H24N4O2/c1-3-7-20(26)23-16-10-11-18-17(14-16)24-19(25(18)2)12-13-22-21(27)15-8-5-4-6-9-15/h4-6,8-11,14H,3,7,12-13H2,1-2H3,(H,22,27)(H,23,26) |
InChI Key |
PLXHXAKOPFTFAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCNC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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